![molecular formula C19H22N2O5S B7685752 N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7685752.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide, also known as BN82270, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its anti-inflammatory and analgesic effects.
Mechanism of Action
The exact mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide may reduce inflammation and pain. In addition, N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been shown to reduce oxidative stress and increase antioxidant enzyme activity. This compound has also been shown to reduce the activation of immune cells such as macrophages and microglia.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide is its anti-inflammatory and analgesic effects, which make it useful in the study of inflammation and pain. In addition, its antioxidant properties make it useful in the study of oxidative stress-related diseases. However, one limitation of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to treat. In addition, N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide may have potential applications in the treatment of cancer and neuroinflammation. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide involves a multi-step process that starts with the reaction of 4-nitrophenylsulfonamide with propylamine to form 4-(N-propylsulfamoyl)phenylamine. This intermediate is then coupled with 3-(benzo[d][1,3]dioxol-5-yl)propanoic acid in the presence of a coupling agent to form the final product, N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been studied for its potential use in the treatment of neuropathic pain, cancer, and neuroinflammation. In addition, N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-2-11-20-27(23,24)16-7-3-14(4-8-16)5-10-19(22)21-15-6-9-17-18(12-15)26-13-25-17/h3-4,6-9,12,20H,2,5,10-11,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUIUHFHFWDFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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